Cas no 343-10-2 (6-Fluoro-4-hydroxyquinoline-3-carboxylic acid)

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring a carboxylic acid group at the 3-position and a hydroxyl group at the 4-position, enhances its reactivity and potential as a versatile intermediate. The fluorine substitution at the 6-position improves metabolic stability and bioavailability, making it valuable for drug development. This compound is particularly useful in synthesizing antimicrobial and anticancer agents due to its ability to chelate metal ions and interact with biological targets. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications.
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid structure
343-10-2 structure
Product Name:6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
CAS No:343-10-2
MF:C10H6FNO3
MW:207.157946109772
MDL:MFCD00973836
CID:303663
PubChem ID:721205
Update Time:2025-05-22

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
    • TIMTEC-BB SBB010209
    • BUTTPARK 18\09-70
    • 3-quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-
    • 6-fluoro-4-hydroxyquinoline-3-carboxylic acid(SALTDATA: FREE)
    • 3-Carboxy-6-fluoro-4-hydroxyquinoline
    • 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-
    • 3-quinolinecarboxylic acid,6-fluoro-1,4-dihydro-4-oxo
    • 3-Quinolinecarboxylic acid,6-fluoro-4-hydroxy
    • 4-hydroxy-6-fluoro-3-quinoline carboxylic acid
    • 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid
    • 6-Fluor-4-hydroxy-chinolin-3-carbonsaeure
    • 6-Fluoro-4-hydroxy-quinoline-3-carboxylic acid
    • 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • 3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-4-oxo-
    • PubChem19860
    • Cambridge id 6157653
    • TimTec1_006632
    • Oprea1_130770
    • Oprea1_061959
    • KSC221Q7L
    • MLS000713684
    • CCG-17787
    • SR-01000453235
    • HMS1552N10
    • 117685-48-0
    • F0911-3835
    • BP-20487
    • 6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
    • 3-Quinolinecarboxylicacid,6-fluoro-1,4-dihydro-4-oxo-
    • SCHEMBL398640
    • AM803734
    • AKOS000273699
    • SB68618
    • J-518735
    • 343-10-2
    • SY003323
    • EN300-133785
    • MFCD03425825
    • SR-01000453235-1
    • AB07867
    • A875022
    • BB 0221940
    • 6-Fluoro-4-hydroxy-quinoline-3-carboxylic acid
    • 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, AldrichCPR
    • 6-Fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • PS-6554
    • MFCD00973836
    • AB00682556-01
    • AKOS000300261
    • 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylicacid
    • AC-2911
    • DS-1136
    • 9T-0233
    • FT-0631986
    • 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic
    • 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • J-518730
    • J-650038
    • SMR000273165
    • CS-W002720
    • CHEMBL215479
    • 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid
    • DB-048595
    • STK450411
    • G78601
    • BBL003096
    • ALBB-011540
    • STK802379
    • DB-229518
    • MDL: MFCD00973836
    • Inchi: 1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
    • InChI Key: KCEJQAATYWQMMQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(C(=O)O)=CN2)=O

Computed Properties

  • Exact Mass: 207.03300
  • Monoisotopic Mass: 207.03317122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4
  • XLogP3: 1.9

Experimental Properties

  • Boiling Point: 362.7℃ at 760 mmHg
  • Flash Point: 173.2℃
  • PSA: 70.42000
  • LogP: 1.77770

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Pricemore >>

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6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Production Method

Additional information on 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 343-10-2): A Versatile Fluorinated Quinoline Derivative

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 343-10-2) is a fluorinated derivative of quinoline that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique fluoro-hydroxyquinoline-carboxylic acid structure, serves as a valuable building block in the synthesis of various bioactive molecules. Its molecular formula is C10H6FNO3, with a molecular weight of 207.16 g/mol.

The presence of both fluoro and hydroxy substituents on the quinoline ring system imparts distinct electronic and steric properties to this molecule. Researchers have explored its potential in developing novel antimicrobial agents, particularly in light of the growing concern about antibiotic resistance. Recent studies suggest that fluorinated quinolines like 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid may offer enhanced bioavailability and target specificity compared to their non-fluorinated counterparts.

In material science applications, this compound has shown promise as a precursor for organic electronic materials. The electron-withdrawing nature of the fluorine atom, combined with the hydrogen-bonding capability of the carboxylic acid group, makes it an interesting candidate for designing molecular semiconductors and photovoltaic materials. These applications align with current industry trends toward sustainable energy solutions and organic electronics.

The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactions starting from appropriately substituted aniline derivatives. Modern synthetic approaches emphasize green chemistry principles, reflecting the pharmaceutical industry's increasing focus on environmentally friendly manufacturing processes. Yield optimization and purity enhancement remain active areas of research for this compound.

Analytical characterization of 343-10-2 employs standard techniques including HPLC, NMR spectroscopy, and mass spectrometry. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions. Its solubility profile shows moderate solubility in polar organic solvents like DMSO and methanol, but limited solubility in water, which is an important consideration for formulation development.

From a regulatory perspective, 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers should consult local regulations when planning its use, especially in light of evolving chemical control policies worldwide. Proper handling procedures should always be followed, including the use of personal protective equipment when working with this compound in laboratory settings.

The commercial availability of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid has improved in recent years, with several specialty chemical suppliers offering it in research quantities. Pricing varies depending on purity grade and order volume, with typical purity specifications ranging from 95% to 98% for standard research applications. Custom synthesis services are also available for researchers requiring specific isotopic labeling or alternative salt forms.

Recent patent literature reveals growing interest in this compound's derivatives for various therapeutic applications. Particularly notable is its potential in developing targeted kinase inhibitors, a hot topic in cancer drug discovery. The fluorinated quinoline core structure appears in several clinical-stage compounds, highlighting the importance of 343-10-2 as a synthetic intermediate.

Quality control standards for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid continue to evolve as analytical methods advance. Current pharmacopeial standards emphasize the importance of controlling residual solvents and heavy metal content, especially for pharmaceutical applications. Researchers are advised to request comprehensive certificates of analysis when sourcing this material for critical applications.

Looking ahead, the future applications of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid appear promising. Its structural features make it amenable to various chemical modifications, enabling the creation of diverse molecular libraries for drug discovery. The compound's potential in addressing current medical challenges, such as resistant bacterial infections and targeted cancer therapies, positions it as an important tool in modern medicinal chemistry research.

Environmental fate studies of fluoroquinoline derivatives have become increasingly important, particularly regarding their persistence and biodegradation. While specific data on 343-10-2 may be limited, the broader class of fluorinated quinolines is subject to ongoing environmental impact assessments. This reflects the chemical industry's growing emphasis on sustainable development and green chemistry principles.

For researchers considering 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid for their projects, several key considerations emerge. The compound's stability under various pH conditions, its compatibility with common coupling reagents, and its potential for further functionalization all contribute to its utility as a synthetic intermediate. Recent methodological advances have expanded the range of transformations possible with this versatile building block.

The intellectual property landscape surrounding fluoro-hydroxyquinoline-carboxylic acid derivatives is dynamic, with new patent applications appearing regularly. Researchers should conduct thorough freedom-to-operate analyses before developing commercial applications based on this compound. The growing body of scientific literature on related structures provides valuable insights into potential applications and synthetic strategies.

In conclusion, 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 343-10-2) represents an important fluorinated heterocyclic compound with diverse applications in medicinal chemistry and materials science. Its unique structural features, combined with current research trends toward fluorinated bioactive molecules, ensure its continued relevance in scientific research. As synthetic methodologies advance and new therapeutic targets emerge, this compound will likely play an increasingly important role in the development of novel pharmaceutical agents and functional materials.

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